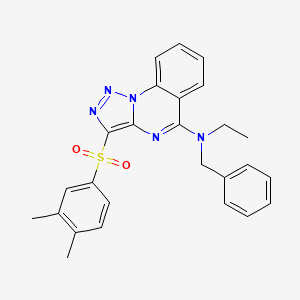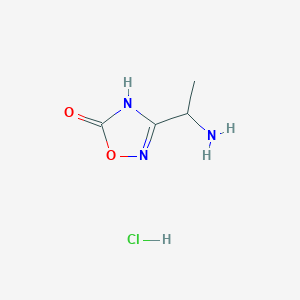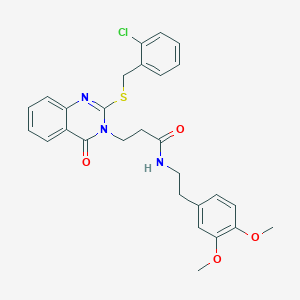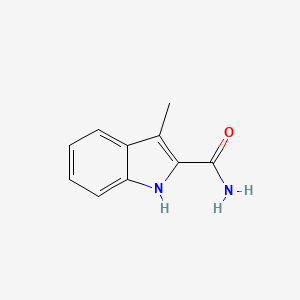![molecular formula C21H18N4O B2743986 2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide CAS No. 1105215-58-4](/img/structure/B2743986.png)
2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a benzimidazole ring, and an acetamide group. These components are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and benzimidazole rings, which are aromatic and contribute to the stability of the molecule. The acetamide group would provide a site for potential hydrogen bonding .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the presence of other reactants. The pyridine and benzimidazole rings might undergo electrophilic substitution reactions, while the acetamide group could participate in condensation or hydrolysis reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings would likely make the compound relatively stable and resistant to oxidation. The acetamide group could form hydrogen bonds, potentially increasing the compound’s solubility in polar solvents .
Applications De Recherche Scientifique
Imaging and Diagnostic Applications
Radioactive Probes for Peripheral Benzodiazepine Receptors : A study explored the synthesis of substituted imidazo[1,2-α]pyridines as high affinity and selective ligands for Peripheral Benzodiazepine Receptors (PBR), crucial for studying PBR in vivo using Single Photon Emission Computed Tomography (SPECT). These ligands, after being radioactively labeled, could potentially enhance the understanding of PBR's role in various diseases (Katsifis et al., 2000).
Synthesis and Chemical Properties
Insecticidal Properties : Research into heterocycles incorporating a thiadiazole moiety, derived from a similar precursor, has shown potential insecticidal activity against the cotton leafworm, Spodoptera littoralis. This work underscores the compound's role in developing new pesticides and its agricultural applications (Fadda et al., 2017).
Corrosion Inhibition : Studies on derivatives with long alkyl side chains have demonstrated their efficiency as corrosion inhibitors, highlighting the compound's relevance in materials science, particularly in protecting metals from corrosion in acidic environments (Yıldırım & Cetin, 2008).
Fluorescent Probes for Mercury Ion : The development of fluorescent probes for mercury ion detection in environmental and biological samples has been reported. This application is significant for environmental monitoring and public health, emphasizing the compound's utility in environmental science (Shao et al., 2011).
Material Science and Catalysis
Catalysis for Organic Syntheses : Palladium complexes with N-heterocyclic carbene ligands, synthesized from related compounds, have shown selective bindings and promising anticancer activities. This finding illustrates the compound's potential in catalysis and pharmaceutical research, particularly in the synthesis of novel cancer therapeutics (Lee et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-methylphenyl)-2-(2-pyridin-4-ylbenzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-15-6-2-3-7-17(15)23-20(26)14-25-19-9-5-4-8-18(19)24-21(25)16-10-12-22-13-11-16/h2-13H,14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBPPLIRFGUQQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2743903.png)

![2-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2743907.png)





![1,6,7-trimethyl-8-(2-morpholinoethyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2743917.png)

![2-(morpholin-4-ylcarbonyl)-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2743920.png)

![2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2743922.png)

